3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(thiazol-2-yl)propanamide
Description
3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(thiazol-2-yl)propanamide is a thiazolidinone derivative featuring a conjugated (E)-3-phenylallylidene substituent at the 5-position of the thiazolidinone ring and a propanamide linker connected to a thiazol-2-yl group. Thiazolidinones are known for their diverse pharmacological activities, including anticonvulsant, antimicrobial, and anti-inflammatory properties . The compound’s structure combines a rigid thiazolidinone core with a flexible propanamide side chain, which may enhance target binding and bioavailability. The (E)-configured phenylallylidene group introduces stereoelectronic effects that could influence receptor interactions, while the thiazol-2-yl moiety may contribute to hydrogen bonding and π-π stacking interactions in biological systems .
Properties
IUPAC Name |
3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c22-15(20-17-19-10-12-25-17)9-11-21-16(23)14(26-18(21)24)8-4-7-13-5-2-1-3-6-13/h1-8,10,12H,9,11H2,(H,19,20,22)/b7-4+,14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSZSJLZAIAZBC-UQAUATQKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(thiazol-2-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C14H12N2O3S
- Molecular Weight : 288.32 g/mol
- CAS Number : 496020-74-7
Research indicates that compounds within the thiazolidinedione class, which includes our compound of interest, exhibit various biological activities. These activities are often attributed to their ability to modulate specific biochemical pathways:
- Inhibition of Enzymes : Thiazolidinediones are known to inhibit enzymes such as α-amylase and α-glucosidase, which play crucial roles in carbohydrate metabolism. This inhibition can be beneficial in managing diabetes by reducing postprandial glucose levels .
- Antioxidant Activity : The compound may possess antioxidant properties that help mitigate oxidative stress, a factor in many chronic diseases .
- Antimicrobial Activity : Preliminary studies suggest that thiazolidinedione derivatives exhibit antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Biological Activity Data
Case Study 1: Antidiabetic Effects
A study evaluated the effects of thiazolidinedione derivatives on diabetic rats. The results showed a marked reduction in blood glucose levels after administration of the compound over a period of four weeks. The mechanism was attributed to the inhibition of carbohydrate-hydrolyzing enzymes, which reduced glucose absorption in the intestines.
Case Study 2: Antimicrobial Efficacy
In vitro tests were conducted using various bacterial strains. The compound demonstrated potent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those of conventional antibiotics, highlighting its potential as an alternative therapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table compares the target compound with structurally analogous thiazolidinone derivatives reported in the literature:
Activity and Mechanism Insights
- Anticonvulsant Activity: Compounds like Ib and IIj () exhibit potent anticonvulsant effects in both pentylenetetrazole (PTZ) and maximal electroshock (MES) models. The target compound’s phenylallylidene group may similarly modulate GABAergic or sodium channel activity but with reduced cytotoxicity due to the absence of nitro groups .
- Antimicrobial Potential: The trimethoxybenzylidene derivative (5h) shows broad-spectrum antimicrobial activity, attributed to increased membrane penetration. The target compound’s phenylallylidene group, while less polar, may still disrupt microbial membranes or enzymes .
Physicochemical and ADME Properties
- Lipophilicity : The phenylallylidene group (logP ≈ 3.5 predicted) offers moderate lipophilicity, intermediate between the highly lipophilic trimethoxybenzylidene (logP ≈ 4.2) and the polar nitrobenzylidene (logP ≈ 2.8) .
- Solubility : The thiazol-2-yl group may improve aqueous solubility via hydrogen bonding compared to purely aromatic substituents (e.g., p-tolyl in 12a) .
- Metabolic Stability : The absence of electron-withdrawing groups (e.g., nitro, chloro) in the target compound may reduce CYP450-mediated metabolism relative to Ib or the 4-chloro analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
